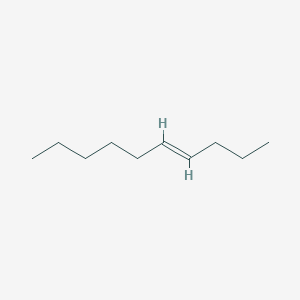

trans-4-Decene

描述

Significance of Internal Alkenes in Organic Chemistry

Alkenes, or olefins, are hydrocarbons that contain at least one carbon-carbon double bond. chandra-asri.comwikipedia.org They are classified as either terminal or internal based on the position of this double bond. wikipedia.orgfiveable.me Internal alkenes, where the double bond is located within the carbon chain, are fundamental building blocks in organic synthesis. weimiaobio.com Their reactivity, centered around the pi bond, allows for a multitude of chemical transformations, making them versatile intermediates in the synthesis of more complex molecules. wikipedia.orgweimiaobio.com

The petrochemical industry relies heavily on olefins, such as ethene and propene, as primary materials for producing a vast array of chemicals and polymers. chandra-asri.combraskem.com.br Internal olefins, specifically, are valued for properties like thermal stability, lubricity, and biodegradability, which makes them suitable for applications in drilling fluids, synthetic lubricants, and surfactants. credenceresearch.comgminsights.com The market for internal olefins is driven by the demand for eco-friendly and high-performance chemicals in sectors ranging from automotive to oil and gas exploration. credenceresearch.comopenpr.com

Stereochemical Considerations in Olefinic Systems

The restricted rotation around the carbon-carbon double bond in alkenes gives rise to stereoisomerism, specifically E/Z isomerism (also known as cis/trans isomerism). studymind.co.ukmasterorganicchemistry.com This occurs when each carbon atom of the double bond is attached to two different groups. youtube.com The 'Z' isomer (from the German zusammen, "together") has the higher-priority groups on the same side of the double bond, while the 'E' isomer (from the German entgegen, "opposite") has them on opposite sides. pressbooks.pubopenstax.org Priority is determined by the Cahn-Ingold-Prelog (CIP) rules. pressbooks.pub

In the case of disubstituted alkenes like 4-decene, the terms cis and trans are often used. Trans-4-decene corresponds to the E configuration. Generally, trans isomers are thermodynamically more stable than their cis counterparts. vedantu.comopenstax.org This increased stability is attributed to reduced steric strain, as the larger substituent groups are positioned on opposite sides of the double bond, minimizing unfavorable interactions. openstax.orglibretexts.org The energy difference between cis and trans isomers can be quantified by comparing their heats of hydrogenation; the less stable cis isomer releases more energy upon hydrogenation to the corresponding alkane. openstax.orglibretexts.org

Scope and Research Focus on this compound

This compound, with its well-defined structure, is often utilized in research as a model substrate to investigate various chemical reactions and catalytic processes. Its applications are found in studies of metathesis, hydrogenation, and polymerization. For instance, it has been used as a substrate in self-metathesis reactions employing supported ruthenium carbene catalysts. alfa-chemistry.com

Research has also explored the hydrogenation of oils, where cis-4-decene (B100536) and this compound serve as models to understand isomerization and saturation processes on palladium catalyst surfaces. alfa-chemistry.com Such studies are crucial for industrial applications like the production of margarines and shortenings. Additionally, derivatives of this compound, such as trans-4-decenal, are of interest as flavoring ingredients and have been the subject of synthetic methodology development. google.comnih.gov The synthesis of this compound itself can be achieved through various organic reactions, including those involving Gilman reagents. chegg.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C10H20 guidechem.comlookchem.com |

| Molecular Weight | 140.27 g/mol alfa-chemistry.comguidechem.com |

| CAS Number | 19398-89-1 alfa-chemistry.comguidechem.com |

| Boiling Point | 169 °C at 760 mmHg lookchem.com |

| Density | 0.749 g/cm³ lookchem.com |

| Flash Point | 45.5 °C lookchem.com |

| Refractive Index | n20/D 1.424 lookchem.com |

Further physicochemical data provides deeper insight into its molecular characteristics.

| Physicochemical Data | Value |

| XLogP3-AA | 4.7 guidechem.comlookchem.com |

| Rotatable Bond Count | 6 guidechem.comlookchem.com |

| Exact Mass | 140.156500638 guidechem.comlookchem.com |

| Complexity | 72.1 guidechem.comlookchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-dec-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVOPSCRHKEUNJ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871304 | |

| Record name | (4E)-4-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-89-1 | |

| Record name | (4E)-4-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Dec-4-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4E)-4-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dec-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 4 Decene and Its Stereoisomers

Established Synthetic Routes to trans-4-Decene

Reduction of Alkynes to trans-Alkenes

The reduction of internal alkynes is a classic and reliable method for the synthesis of alkenes. The stereochemical outcome of the reduction, yielding either a cis or trans alkene, is highly dependent on the choice of reagents and reaction conditions.

The use of alkali metals, most commonly sodium or lithium, dissolved in liquid ammonia (B1221849) provides a powerful method for the anti-addition of hydrogen across a carbon-carbon triple bond, yielding a trans-alkene. jove.comopenochem.orgmasterorganicchemistry.com For the synthesis of this compound, this method would involve the reduction of 4-decyne (B165688).

The reaction is typically conducted at low temperatures, around -33 °C, the boiling point of ammonia. jove.comyoutube.com At these temperatures, the alkali metal dissolves to form a characteristic deep blue solution containing solvated electrons. jove.comyoutube.compressbooks.pub These solvated electrons are potent reducing agents. jove.com

The mechanism proceeds through a step-wise addition of electrons and protons (from the ammonia solvent). youtube.compressbooks.publibretexts.org

A solvated electron adds to the alkyne triple bond, forming a radical anion intermediate. jove.compressbooks.publibretexts.org

This highly basic radical anion is protonated by ammonia to give a vinylic radical. jove.compressbooks.publibretexts.org

The vinylic radical can exist in both cis and trans configurations, but the trans isomer is sterically more favorable, with the bulky alkyl groups positioned on opposite sides of the developing double bond. youtube.comlibretexts.orgyoutube.com This intermediate rapidly equilibrates to the more stable trans form. pressbooks.pub

A second electron adds to the vinylic radical, forming a vinylic anion. pressbooks.publibretexts.org The stereochemistry is locked in at this stage, favoring the trans configuration. pressbooks.pub

A final protonation of the vinylic anion by ammonia yields the final trans-alkene product. youtube.compressbooks.publibretexts.org

For instance, the treatment of 5-decyne (B157701) with lithium in liquid ammonia has been shown to produce trans-5-decene. pressbooks.publibretexts.orguomustansiriyah.edu.iqedurev.in Similarly, this method can be applied to 4-decyne to yield this compound. It is important to note that this method is most efficient for internal alkynes; terminal alkynes can be deprotonated by the strongly basic conditions, leading to side reactions. jove.com

Table 1: Key Features of Alkali Metal Reduction of Alkynes

| Feature | Description |

|---|---|

| Reagents | Sodium (Na) or Lithium (Li) in liquid ammonia (NH₃) |

| Stereochemistry | Anti-addition, leading to trans-alkenes |

| Mechanism | Involves solvated electrons, radical anion, and vinylic radical intermediates |

| Key Intermediate | trans-Vinylic radical/anion (more stable than cis) |

| Substrate Scope | Primarily for internal alkynes |

Stereoselective Hydrogenation Considerations

While alkali metal reduction provides trans-alkenes, catalytic hydrogenation of alkynes typically leads to cis-alkenes. youtube.com The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), is necessary to stop the reduction at the alkene stage and prevent further reduction to the corresponding alkane. pressbooks.publibretexts.orglibretexts.org The hydrogenation occurs with syn-addition of hydrogen atoms to the alkyne, resulting in the formation of a cis-alkene. openochem.orgpressbooks.pub

Therefore, to synthesize the cis isomer, cis-4-decene (B100536), one would start with 4-decyne and employ catalytic hydrogenation with Lindlar's catalyst. The stark difference in stereochemical outcome between dissolving metal reductions and catalytic hydrogenation provides a valuable tool for accessing either the trans or cis isomer of a specific alkene from a common alkyne precursor. masterorganicchemistry.comyoutube.com

More recent developments have explored alternative catalysts and conditions to achieve stereodivergent synthesis of alkenes from alkynes. organic-chemistry.org For example, cobalt-catalyzed transfer hydrogenation has been shown to produce either Z- or E-alkenes by rational catalyst design. organic-chemistry.org Another approach uses water as a hydrogen donor in a palladium-catalyzed system, where the stereoselectivity can be controlled by ligands and additives. nih.gov

Olefin Metathesis Approaches

Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of alkene fragments. Catalyzed by transition metal complexes, typically containing ruthenium or molybdenum, this reaction has become a key method for the formation of carbon-carbon double bonds.

Cross-metathesis (CM) involves the reaction between two different alkenes. beilstein-journals.org In the context of synthesizing decene derivatives, this could involve the reaction of a shorter chain alkene with a longer one. For example, the cross-metathesis of 1-octene (B94956) can lead to the formation of 7-tetradecene, demonstrating the ability to form longer internal alkenes from terminal ones. ufpb.br Similarly, the self-metathesis of this compound has been studied using ruthenium-based catalysts. ufpb.brresearchgate.net

The efficiency and selectivity of cross-metathesis reactions are highly dependent on the catalyst used. Second-generation Grubbs' catalysts, which feature N-heterocyclic carbene (NHC) ligands, generally exhibit higher activity and broader functional group tolerance. beilstein-journals.orgufpb.br For instance, the cross-metathesis of 1-decene (B1663960) with N-benzyloxyacrylamide proceeds efficiently in the presence of a Grubbs' second-generation catalyst. beilstein-journals.org The valorization of plant oils, such as methyl oleate, through cross-metathesis with ethylene (B1197577) (ethenolysis) can produce 1-decene, a valuable chemical intermediate. researchgate.netplapiqui.edu.ar

Table 2: Examples of Ruthenium Catalysts in Olefin Metathesis

| Catalyst Type | Ligands | Common Applications |

|---|---|---|

| Grubbs' 1st Gen | (PCy₃)₂(Cl)₂Ru=CHPh | General metathesis |

| Grubbs' 2nd Gen | (IMesH₂)(PCy₃)(Cl)₂Ru=CHPh | More active, broader scope, CM, RCM |

| Hoveyda-Grubbs | Chelating ether ligand | Increased stability, used in CM of fatty acids |

Ring-Closing Metathesis for Cyclic Analogs

Ring-closing metathesis (RCM) is an intramolecular variation of olefin metathesis that is widely used to synthesize cyclic compounds. wikipedia.orgorganic-chemistry.org The reaction involves a diene substrate, where the two terminal alkene groups react to form a cycloalkene and a small volatile byproduct, typically ethylene. wikipedia.orgorganic-chemistry.orguwindsor.ca This loss of ethylene provides a strong thermodynamic driving force for the reaction. organic-chemistry.orguwindsor.ca

RCM is effective for synthesizing a wide range of ring sizes, from 5-membered rings up to large macrocycles. wikipedia.orgorganic-chemistry.org The synthesis of cyclic analogs of decene, such as cyclodecene, can be envisioned through the RCM of an appropriate diene precursor. The stereochemistry of the resulting double bond within the ring (E or Z) is influenced by the ring strain and the catalyst used. organic-chemistry.org

Ruthenium catalysts are commonly employed for RCM due to their high functional group tolerance. organic-chemistry.orguwindsor.ca The development of highly active catalysts has enabled the synthesis of complex cyclic structures, including those found in natural products. wikipedia.orguwindsor.ca For example, RCM has been a key step in the synthesis of various natural product frameworks and even interlocked molecules. science.gov

Organometallic Reagent-Mediated Syntheses

Organometallic compounds, which feature a direct bond between a carbon atom and a metal, are fundamental reagents in organic synthesis for forming new carbon-carbon bonds. solubilityofthings.comnptel.ac.in Their unique reactivity allows for the construction of complex molecules from simpler precursors. solubilityofthings.com Reagents like organolithiums and Grignard reagents act as potent nucleophiles, capable of attacking electrophilic carbon centers to build molecular frameworks. libretexts.org

While specific examples detailing the use of lithium tetrabutylindate for the direct synthesis of this compound are not prominent in readily available literature, the principles of organometallic chemistry suggest its potential utility. Organometallic reagents are often employed in coupling reactions. For instance, Gilman reagents (lithium dialkylcopper compounds) are well-known for their ability to couple with organohalides to form new C-C bonds with high specificity. libretexts.org This type of reaction, known as the Corey-House synthesis, is effective for creating unsymmetrical alkanes and can be stereospecific, retaining the configuration of the double bond when vinyl halides are used. libretexts.orgutexas.edu A hypothetical route to a decene isomer could involve the reaction of a suitable organoindate complex with an appropriate electrophile, leveraging the nucleophilic character of the organic groups attached to the indium metal center.

Ruthenium-Catalyzed Transformations

Ruthenium catalysts have become indispensable tools in organic synthesis, particularly for alkene metathesis, a reaction that reorganizes carbon-carbon double bonds. ifpenergiesnouvelles.fr These catalysts are known for their high activity and functional group tolerance. researchgate.net

The self-metathesis of this compound has been studied using various ruthenium-based catalysts. researchgate.netuwindsor.ca In these reactions, two molecules of this compound are converted into 4-octene and 5-decene. The efficiency of these transformations is often measured by the Turnover Number (TON), which indicates the number of substrate molecules converted per molecule of catalyst, and the Turnover Frequency (TOF), the rate of the reaction. For example, second-generation Grubbs' catalysts have demonstrated exceptionally high TONs and TOFs in the metathesis of various alkenes, including this compound. researchgate.net One study noted that the catalyst (IPrH2)(PCy3)(Cl)2RuCHPh achieved high TONs for the self-metathesis of this compound under solvent-free conditions. researchgate.net

| Catalyst | Substrate | Reaction Type | Key Finding |

| Grubbs' 2nd Gen Catalyst (2a) | 1-Octene | Self-Metathesis | 5x higher TON than 1st Gen catalyst. researchgate.net |

| (IPrH2)(PCy3)(Cl)2RuCHPh (2b) | 1-Octene | Self-Metathesis | TON >640,000; Initial TOF >3,800 s⁻¹ at 60 °C. researchgate.net |

| (IPrH2)(PCy3)(Cl)2RuCHPh (2b) | This compound | Self-Metathesis | Achieved comparably high TONs to 1-octene metathesis. researchgate.net |

| Catalyst C44 | This compound | Cross-Metathesis | Slightly less active than catalyst C1a. uwindsor.ca |

This table presents data on the performance of various ruthenium catalysts in metathesis reactions. Catalyst 2a is (IMesH2)(PCy3)(Cl)2RuCHPh.

Ruthenium-hydride complexes are also used to catalyze the formation of conjugated dienes from internal alkynes and alkenes. syr.edu These transformations can exhibit high stereoselectivity, providing a route to specific diene isomers. syr.edu

Stereoselective Synthesis Strategies for Decene Derivatives

Achieving a specific stereoisomer of a molecule, such as favoring this compound over its cis counterpart, is a central challenge in organic synthesis. Stereoselective strategies are designed to control the spatial arrangement of atoms during a chemical reaction.

Control of Double Bond Geometry (trans vs. cis)

The geometry of a double bond can be controlled through several synthetic strategies. nih.gov The choice of reaction can decisively favor one isomer over the other.

trans-Alkene Synthesis: The Wittig-Schlosser reaction is a well-established method for producing E-alkenes (trans) from non-stabilized phosphorus ylides. chemistrydocs.com

cis-Alkene Synthesis: Conversely, the partial hydrogenation of an alkyne using a Lindlar catalyst (a palladium catalyst "poisoned" with lead acetate and quinoline) selectively produces cis-alkenes. For example, the hydrogenation of 3-decyne (B165594) over a Lindlar catalyst would yield cis-3-decene.

Other Methods: Transition-metal catalyzed cross-coupling reactions, such as the Heck reaction, can also be used to construct dienes stereoselectively by choosing substrates with a predefined geometry. nih.gov

Chiral Auxiliary Applications in Olefin Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. york.ac.uksigmaaldrich.com After the reaction, the auxiliary is removed and can often be recycled. york.ac.uk This strategy is a cornerstone of asymmetric synthesis. sigmaaldrich.com

Famous examples include Evans' oxazolidinone auxiliaries and Oppolzer's camphorsultam. researchgate.nettcichemicals.com These auxiliaries are used in a wide range of reactions, including alkylations, aldol (B89426) reactions, and cycloadditions, to create new stereocenters with high diastereoselectivity. researchgate.netnih.gov In the context of olefin synthesis, a chiral auxiliary could be used to control the stereochemistry of a reaction on a precursor molecule, which is then converted into a specific chiral decene derivative. The auxiliary creates a chiral environment that forces an incoming reagent to attack from a less sterically hindered face, leading to the preferential formation of one diastereomer. chemistrydocs.com

| Chiral Auxiliary Type | Common Applications | Key Features |

| Evans' Oxazolidinones | Aldol reactions, Alkylations | Highly diastereoselective, predictable stereochemistry, removable by hydrolysis. tcichemicals.com |

| Oppolzer's Camphorsultam | Alkylations, Cycloadditions, Reductions | Efficient, versatile, and useful in the total synthesis of natural products. researchgate.net |

| Pseudoephenamine | Alkylations (especially for quaternary centers) | High diastereoselectivity, products are often crystalline, free from regulatory restrictions. nih.gov |

This table summarizes common chiral auxiliaries and their applications in asymmetric synthesis.

Organocatalytic and Enzymatic Approaches for Stereospecificity

In recent decades, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysts for asymmetric synthesis. core.ac.ukacs.org

Organocatalysis uses small, chiral organic molecules to catalyze reactions. core.ac.uk These catalysts are typically more stable, less toxic, and easier to handle than many metal catalysts. core.ac.uk Organocatalytic methods, such as those employing chiral amines or phosphoric acids, can be used for various stereoselective transformations, including the synthesis of noncanonical amino acids and other chiral building blocks that could serve as precursors to complex molecules. rsc.org For example, organocatalytic methods have been developed for the highly enantiospecific chlorination of alcohols. organic-chemistry.org

Enzymatic Catalysis utilizes enzymes to perform chemical transformations with exceptional selectivity. acs.org Enzymes like transketolases can catalyze the formation of carbon-carbon bonds, creating chiral dihydroxyketone products with high stereospecificity. ucl.ac.uk These chiral products can then be elaborated through further synthetic steps. Aldolases are another class of enzymes that form C-C bonds while setting up a chiral alcohol center. acs.org These biocatalytic methods offer a green and efficient route to enantiopure compounds under mild reaction conditions.

Intramolecular Cyclization Strategies (e.g., Diels-Alder Reaction)

The Intramolecular Diels-Alder (IMDA) reaction is a powerful tool in organic synthesis for the construction of polycyclic systems, including those containing decene frameworks. nih.govrsc.org This reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile that are tethered within the same molecule. ebsco.comsigmaaldrich.com The formation of the six-membered ring inherent to the Diels-Alder reaction can establish the core of a decalin or octalin system, which are bicyclo[4.4.0]decane and bicyclo[4.4.0]decene structures, respectively. The stereochemistry of the resulting fused rings, including the configuration of any double bonds, can be controlled by the geometry of the starting tetraene and the reaction conditions. nih.gov

The efficiency and stereoselectivity of the IMDA reaction are influenced by several factors, including the nature of the tether connecting the diene and dienophile, the presence of substituents, and the use of catalysts. nih.govrsc.org Lewis acids, for instance, can accelerate the reaction and enhance its selectivity. rsc.org

Research Findings in Diels-Alder Reactions for Decene Frameworks:

Researchers have successfully employed IMDA reactions to create complex molecules containing the trans-bicyclo[4.4.0]decene (TBD) scaffold. These syntheses showcase how the fundamental principles of the Diels-Alder reaction are applied to construct the C10 framework with high stereocontrol.

For example, the Opatz group, in their 2015 total synthesis of (-)-4-desmethyl-equisetin, utilized a Lewis acid-catalyzed IMDA reaction to form the TBD core. nih.gov By subjecting a tetraene precursor to Boron trifluoride etherate (BF₃·Et₂O) at low temperatures, they achieved a high degree of diastereoselectivity. The stereochemical outcome was directed by the preference for a pseudo-equatorial positioning of a chiral methyl substituent in the reaction's transition state. nih.gov

In another notable example, the Tadano group leveraged an IMDA reaction in their 2005 synthesis of a complex natural product. nih.gov The strategy involved heating the tetraene substrate, which featured a benzylidene acetal (B89532) ring appendage. This appendage was crucial for enforcing π-facial stereocontrol during the intramolecular cycloaddition, leading to the desired TBD product with high diastereoselectivity. nih.gov

These examples highlight the strategic use of IMDA reactions to forge the decene bicyclic core, where the trans-fusion of the rings is a key stereochemical feature.

| Reaction Type | Substrate | Catalyst/Conditions | Product | Key Finding | Reference |

| Intramolecular Diels-Alder | Tetraene with chiral methyl substituent | BF₃·Et₂O, -78 °C | trans-bicyclo[4.4.0]decene (TBD) derivative | High diastereoselectivity (>10:1 dr) controlled by steric preference in the transition state. | nih.gov |

| Intramolecular Diels-Alder | Tetraene with benzylidene acetal appendage | 80 °C | trans-bicyclo[4.4.0]decene (TBD) derivative | High diastereoselectivity (8:1 endo:exo) achieved through π-facial control by the ring appendage. | nih.gov |

Rearrangement Reactions in Decene Framework Construction (e.g., Claisen, Cope)

Sigmatropic rearrangements, particularly the Claisen and Cope rearrangements, are powerful, thermally-driven reactions that reconfigure a molecule's carbon skeleton through a cyclic transition state. masterorganicchemistry.com These researchgate.netresearchgate.net-sigmatropic rearrangements are highly stereospecific and can be used to construct complex carbocyclic frameworks, including decane (B31447) and decene structures, often with exquisite control over stereochemistry. nih.govlibretexts.org

The Claisen Rearrangement

The Claisen rearrangement involves the transformation of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.com When applied in an intramolecular context within a cyclic precursor, it can lead to the formation of intricate ring systems. For instance, a lactonic Claisen rearrangement was instrumental in Danishefsky's synthesis of (−)-equisetin. nih.gov Treatment of a cyclic silyl (B83357) dienol ether precursor induced a stereospecific researchgate.netresearchgate.net-rearrangement through a constrained, boat-like transition state, yielding the desired trans-fused bicyclo[4.4.0]decane system as the major product. nih.gov

Further research has demonstrated the utility of the Claisen rearrangement in synthesizing trans-substituted spiro[4.5]decane frameworks, which are common motifs in terpenes and alkaloids. researchgate.netthieme-connect.com Heating a bicyclic 2-[(Z)-alkenyl]dihydropyran precursor triggers the rearrangement to stereoselectively produce the multi-functionalized spiro[4.5]decane. thieme-connect.comnih.gov This approach provides a single-step method to create a fully functionalized decane skeleton with excellent diastereoselectivity. nih.govoup.com

The Cope Rearrangement

A close relative of the Claisen rearrangement, the Cope rearrangement involves the thermal isomerization of a 1,5-diene. nrochemistry.com The oxy-Cope rearrangement is a particularly useful variant where a hydroxyl group is present at the C3 or C4 position of the 1,5-diene. libretexts.org The initial rearrangement yields an enol, which then tautomerizes to a stable ketone. This tautomerization provides a strong thermodynamic driving force, making the reaction essentially irreversible. libretexts.org This strategy has been applied to construct ring systems where the 1,5-diene is part of a bicyclic framework, leading to ring expansion or rearrangement to form new carbocyclic structures. nsf.gov The stereochemical outcome is reliably predicted by the preference for a chair-like transition state, which minimizes steric interactions. nrochemistry.comwikipedia.org

| Reaction Type | Substrate Type | Key Transformation | Product Framework | Key Feature | Reference |

| Lactonic Claisen Rearrangement | Cyclic silyl dienol ether | researchgate.netresearchgate.net-Sigmatropic rearrangement | trans-bicyclo[4.4.0]decane | Stereospecific rearrangement via a constrained boat-like transition state. | nih.gov |

| Claisen Rearrangement | Bicyclic 2-[(Z)-alkenyl]dihydropyran | researchgate.netresearchgate.net-Sigmatropic rearrangement | trans-substituted spiro[4.5]decane | Stereoselective formation of a multi-functionalized spirocyclic decane. | thieme-connect.com |

| Oxy-Cope Rearrangement | 1,5-diene with hydroxyl group | researchgate.netresearchgate.net-Sigmatropic rearrangement followed by tautomerization | Rearranged ketone | Irreversible formation of a stable carbonyl compound drives the reaction. | libretexts.org |

Reaction Mechanisms and Chemical Transformations Involving Trans 4 Decene

Isomerization Dynamics of n-Decenes

The isomerization of n-decenes, including trans-4-decene, is a pivotal reaction that allows for the conversion of internal olefins into other isomers, often to produce more valuable terminal olefins or to reach a thermodynamic equilibrium mixture. These transformations are typically catalyzed and proceed through sophisticated mechanistic pathways.

Positional Isomerization Mechanisms

Transition metal complexes are highly effective catalysts for the double bond migration in alkenes. rsc.orgpolimi.itrsc.org Rhodium complexes, particularly those with bulky phosphine (B1218219) ligands like Biphephos, are widely used for their high activity and selectivity in isomerization and hydroformylation reactions. mpg.deacs.org

The Rh-Biphephos catalyst system, for instance, can efficiently isomerize mixtures of internal decenes. mpg.de Kinetic studies on the hydroformylation of n-decenes using a Rh-Biphephos catalyst have shown that double bond isomerization is a significant parallel reaction. mpg.de Initially, the isomerization of 1-decene (B1663960) can lead to a kinetically controlled product distribution, with a rapid increase in trans-2-decene (B104024) and cis-2-decene (B1277015) concentrations, sometimes exceeding their final equilibrium values. researchgate.net This is followed by a slower redistribution to form other internal isomers like 3-, 4-, and 5-decenes until thermodynamic equilibrium is reached. researchgate.net

Molybdenum catalysts, such as certain Mo(0) species, are also employed for alkene isomerization. researchgate.net Mechanistic studies on molybdenum-catalyzed isomerization of terminal alkenes suggest pathways that can selectively lead to the formation of specific isomers, highlighting the tunability of these catalyst systems. researchgate.net

Table 1: Research Findings on Rh-Biphephos Catalyzed n-Decene Isomerization

| Research Focus | Catalyst System | Key Findings |

|---|---|---|

| Tandem Isomerization-Hydroformylation | Rh-Biphephos | The catalyst's isomerization activity is crucial for converting internal olefins into linear aldehydes. mpg.de |

| Kinetic Modeling | Rh-Biphephos | Isomerization of 1-decene initially favors the formation of 2-decenes kinetically before reaching thermodynamic equilibrium among all isomers. researchgate.net |

The most widely accepted mechanism for transition metal-catalyzed double bond migration is the hydride insertion and beta-hydride elimination pathway. wikipedia.orgilpi.com This process involves the following key steps:

Hydride Insertion: A metal-hydride (M-H) active species adds across the double bond of the alkene (this compound). This insertion can occur at either carbon of the double bond, forming one of two possible metal-alkyl intermediates.

Beta-Hydride Elimination: The newly formed metal-alkyl intermediate then undergoes β-hydride elimination. wikipedia.orglibretexts.org In this step, a hydrogen atom from the carbon atom beta (in the second position) to the metal center is transferred back to the metal, reforming a metal-hydride and releasing a new alkene isomer. wikipedia.orgilpi.comlibretexts.org

This sequence of insertion and elimination is reversible and allows the double bond to "walk" along the carbon chain. researchgate.net For the process to occur, the metal complex must have a vacant coordination site to allow the alkene to bind and the subsequent elimination to take place. wikipedia.orgilpi.com The repeated and reversible nature of these steps eventually leads to a mixture of all possible n-decene isomers. ilpi.comyoutube.com

However, the catalyst can also participate in side reactions that lead to the formation of inactive species, effectively reducing the concentration of the active catalyst and slowing down the isomerization rate. acs.org For the Rh-Biphephos system, deactivation can occur through several pathways, including the oxidation or hydrolysis of the Biphephos ligand. acs.org The formation of such inactive species is a critical consideration in industrial processes, where long catalyst lifetimes are essential. acs.orgresearchgate.net

Geometric (cis-trans) Isomerization

Geometric isomerization is the interconversion between cis and trans diastereomers. wikipedia.orglibretexts.org In the context of n-decenes, this refers to the conversion of an isomer like this compound to cis-4-decene (B100536). This type of isomerization often occurs concurrently with positional isomerization in the presence of a suitable catalyst.

The physical and chemical properties of cis and trans isomers can differ significantly. chemguide.co.uksiue.edu For example, trans isomers are generally more stable than their cis counterparts due to reduced steric strain. siue.edu This difference in stability is a driving force in isomerization reactions, pushing the equilibrium towards the trans isomer.

Under catalytic conditions, a mixture of n-decene isomers will eventually reach a state of thermodynamic equilibrium. The composition of this mixture is determined by the relative Gibbs free energies of formation of the individual isomers. nist.govaip.org

Studies on the thermodynamic properties of alkene isomer groups show that at equilibrium, the most stable isomers will be present in the highest concentrations. nist.govnist.gov For linear decenes, the internal isomers (2-, 3-, 4-, and 5-decenes) are thermodynamically more stable than the terminal isomer (1-decene). Among the internal isomers, the trans configuration is generally favored over the cis configuration due to lower steric hindrance. siue.edu Therefore, at equilibrium, one would expect a mixture dominated by internal trans-alkenes.

Table 2: General Thermodynamic Stability Trends for Alkene Isomers

| Isomer Type | General Stability Trend | Reason |

|---|---|---|

| Positional | Internal > Terminal | Increased substitution of the double bond. |

Alkene Metathesis Reactions

Alkene metathesis is a powerful reaction that involves the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal carbene complexes. wikipedia.org

The generally accepted mechanism for olefin metathesis was proposed by Yves Chauvin, for which he was awarded the Nobel Prize in Chemistry in 2005. wikipedia.orgnobelprize.orgifpenergiesnouvelles.fr The Chauvin mechanism involves a series of [2+2] cycloaddition and cycloreversion steps. libretexts.org

The catalytic cycle is initiated by the reaction of a transition metal alkylidene complex (the catalyst) with the alkene substrate (this compound). nobelprize.org

[2+2] Cycloaddition: The alkene coordinates to the metal carbene, and they undergo a [2+2] cycloaddition to form a four-membered ring intermediate called a metallacyclobutane. wikipedia.orgilpi.com

[2+2] Cycloreversion (Retro-cycloaddition): The metallacyclobutane intermediate is unstable and cleaves in a productive manner, breaking two different carbon-metal bonds to form a new alkene and a new metal alkylidene complex. nobelprize.org

Propagation: This new metal alkylidene can then react with another molecule of the substrate alkene (or a different alkene in cross-metathesis), continuing the catalytic cycle. nobelprize.org

This reversible process leads to a statistical distribution of all possible alkene products unless one product is removed from the system (e.g., a volatile gas like ethylene). nobelprize.orgilpi.com

Cross-metathesis (CM) involves the reaction between two different alkenes. The reaction of a decene isomer with a functionalized substrate like N-benzyloxyacrylamide demonstrates the utility of this method in synthesizing complex molecules. In a study involving 1-decene, cross-metathesis with N-benzyloxyacrylamide was successfully achieved using Grubbs' second-generation catalyst. nih.gov The reaction proceeds efficiently in refluxing dichloromethane (B109758) to yield the desired α,β-unsaturated hydroxamate product. nih.gov This protocol is applicable to this compound, which would react with N-benzyloxyacrylamide to produce a different unsaturated hydroxamate, showcasing the versatility of CM in creating new C=C bonds with functionalized partners.

The development of well-defined, functional-group-tolerant catalysts has been crucial for the widespread application of olefin metathesis. organic-chemistry.org Key catalyst systems include:

Grubbs Catalysts: These are ruthenium-based catalysts that are highly popular due to their remarkable stability to air and moisture and their tolerance of a wide range of functional groups. harvard.eduwikipedia.org

First-Generation Grubbs Catalyst: Features two tricyclohexylphosphine (B42057) (PCy₃) ligands. wikipedia.org

Second-Generation Grubbs Catalyst: One PCy₃ ligand is replaced by an N-heterocyclic carbene (NHC) ligand, resulting in higher activity and stability. nih.govharvard.edu

Ruthenium Alkylidenes: This is a broad class of compounds that includes the Grubbs and Hoveyda-Grubbs catalysts. researchgate.net They are characterized by a ruthenium-carbon double bond (Ru=CHR). The nature of the R group and the other ligands on the ruthenium center dictates the catalyst's activity, stability, and selectivity. nih.gov Chelating alkylidene ligands have been developed to enhance catalyst stability and control initiation rates. nih.gov These catalysts are highly effective for various metathesis reactions involving decenes. umicore.com

Hydroformylation of Decenes

Hydroformylation, also known as the oxo process, is a major industrial process for the production of aldehydes from alkenes. It involves the addition of a formyl group (-CHO) and a hydrogen atom across the C=C double bond. For an internal alkene like this compound, hydroformylation can theoretically produce two isomeric aldehydes: 2-propylheptanal and 2-butyloctanal.

The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium. Rhodium-based catalysts, often modified with phosphine or phosphite (B83602) ligands, are highly active and selective, allowing the reaction to proceed under milder conditions. rsc.orgrsc.org In the case of 1-decene, rhodium catalysts paired with water-soluble ligands like TPPTS or sulfoxantphos have demonstrated excellent chemoselectivity (>97%) towards aldehydes. rsc.orgrsc.org

A key challenge in the hydroformylation of internal olefins is achieving high regioselectivity for the desired linear aldehyde, which is often more valuable. The choice of ligand plays a crucial role in directing the regioselectivity. acs.orgresearchgate.net For instance, in the hydroformylation of 1-decene, the Rh/sulfoxantphos system achieved a high regioselectivity for the linear aldehyde (undecanal) with a linear-to-branched ratio of up to 31. rsc.orgrsc.org While achieving high linearity from an internal alkene like this compound is more challenging than from a terminal alkene, catalyst systems can be designed to favor one regioisomer over the other. The reaction conditions, such as the partial pressures of carbon monoxide and hydrogen, also significantly influence both the rate and selectivity of the reaction. nih.gov

Table 2: Catalyst Systems in Hydroformylation of Decenes Note: This table is based on data for 1-decene, which illustrates the performance of typical catalyst systems applicable to decene isomers.

| Catalyst System | Substrate | Key Feature | Chemoselectivity (Aldehyde) | Regioselectivity (Linear/Branched) | Reference |

|---|---|---|---|---|---|

| Rh/TPPTS | 1-Decene | Water-soluble, biphasic system | >99% | - | rsc.org |

| Rh/sulfoxantphos | 1-Decene | High regioselectivity for linear product | >99% | up to 31 | rsc.orgrsc.org |

| Ru Single-Site Heterogeneous | 1-Hexene | High regioselectivity, stable | High | 93:7 (n/iso) | acs.org |

| trans-Mo(CO)₄(p-PySO₃Na)₂ | 1-Hexene | Biphasic system, favors linear aldehyde | Good | Favors linear | scispace.comresearchgate.net |

Rhodium-Catalyzed Hydroformylation Mechanisms

Rhodium complexes are highly effective catalysts for the hydroformylation of alkenes. The general mechanism, applicable to internal alkenes like this compound, involves a series of steps within a catalytic cycle. The active catalytic species is typically a rhodium-hydrido-carbonyl complex, often stabilized by phosphine ligands, such as RhH(CO)₂(PPh₃)₂. rsc.orgntu.ac.uk

The key steps in the hydroformylation of an alkene are:

Alkene Coordination: The alkene coordinates to the rhodium center.

Hydride Migration (Insertion): The rhodium-hydride bond adds across the double bond of the alkene, forming a rhodium-alkyl intermediate. For an internal alkene like this compound, this insertion can lead to different isomeric alkyl groups.

CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond, forming a rhodium-acyl complex.

Oxidative Addition of H₂: Dihydrogen adds to the rhodium center.

Reductive Elimination: The aldehyde product is eliminated, regenerating the active rhodium-hydrido catalyst, which can then re-enter the catalytic cycle. ntu.ac.uk

The regioselectivity of the hydroformylation of internal alkenes is a significant challenge, as it can produce a mixture of branched aldehydes. nih.gov For this compound, direct hydroformylation would yield 2-propylheptanal and 2-ethyl-octanal. Achieving high selectivity for a single product, especially the linear undecanal, requires a more sophisticated catalytic approach.

Tandem Isomerization-Hydroformylation Processes

To produce linear aldehydes from internal alkenes like this compound, a tandem catalytic process that combines isomerization and hydroformylation is essential. acs.org This process relies on a catalyst system that can reversibly isomerize the internal double bond along the carbon chain to the terminal position (1-decene). The terminal alkene is then preferentially hydroformylated to the linear aldehyde. acs.orgmpg.de

Isomerization Cycle: The rhodium catalyst facilitates the migration of the double bond from the C4 position to the C1 position. This occurs through a series of β-hydride elimination and re-insertion steps.

Hydroformylation Cycle: Once the terminal alkene (1-decene) is formed, it enters the hydroformylation cycle described previously. The hydroformylation of the terminal alkene is generally faster and more regioselective towards the linear aldehyde compared to the internal isomers. mpg.de

This tandem approach is crucial for converting inexpensive internal alkene feedstocks into more valuable linear aldehydes. acs.org Catalyst systems, such as those combining Rh(acac)(CO)₂ with bisphosphite ligands, have been employed for these tandem reactions, converting internal alkenes into linear alcohols after a subsequent hydrogenation step. nih.govacs.org

Influence of Multiphase Systems on Reaction Selectivity and Rate

Multiphase systems, such as aqueous biphasic or microemulsion systems, offer significant advantages for the hydroformylation of long-chain alkenes like this compound. researchgate.net These systems address the challenge of separating the expensive, homogeneous rhodium catalyst from the nonpolar organic products.

In an aqueous biphasic system , a water-soluble rhodium catalyst (modified with sulfonated phosphine ligands, for example) is dissolved in the aqueous phase, while the alkene substrate and aldehyde product reside in an immiscible organic phase. The reaction occurs at the interface between the two phases. This setup simplifies catalyst recycling, as the catalyst remains in the aqueous phase after the reaction. rsc.org

Microemulsion systems represent another approach. By using a surfactant, a microemulsion is formed where the hydrophilic catalyst is transported into the hydrophobic alkene phase, creating a large interfacial area for the reaction to occur. researchgate.net These systems can enhance reaction rates by overcoming mass transfer limitations. For the hydroformylation of long-chain alkenes, multiphase systems have been shown to not only facilitate catalyst recovery but also to improve selectivity towards the desired linear aldehyde. researchgate.netnih.gov

| Catalyst System | Substrate | Product | Yield (%) | Selectivity (n/i ratio) |

|---|---|---|---|---|

| Rh(acac)(CO)₂ / Bisphosphite + Shvo's catalyst | (Z)-2-Tridecene | 1-Tetradecanol | 83 | 12 |

| Rh(acac)(CO)₂ / Bisphosphite + Shvo's catalyst + Ru₃(CO)₁₂ | Methyl oleate | n-Alcohol | - | 4.4 |

Kinetic Modeling of Hydroformylation and Side Reactions

Developing a detailed kinetic model is essential for understanding and optimizing the tandem isomerization-hydroformylation of n-decenes. Such models must account for the main hydroformylation reaction as well as key side reactions, primarily double bond isomerization and hydrogenation of the alkene to decane (B31447). mpg.de

A comprehensive reaction network for the Rh-BiPhePhos catalyzed system includes:

Isomerization: Reversible shifts of the double bond between all possible positions (1-decene, 2-decene, 3-decene, 4-decene, 5-decene).

Hydroformylation: Formation of linear (undecanal) and branched aldehydes from the various decene isomers.

Hydrogenation: Conversion of decene isomers to decane. mpg.de

Kinetic studies and modeling have shown that the tandem process is complex, with the rates of isomerization and hydroformylation being intricately linked. The model helps in predicting how reaction conditions—such as temperature, pressure of CO and H₂, and catalyst concentration—affect the conversion and, crucially, the selectivity towards the desired linear aldehyde. mpg.dersc.orgchemrxiv.org For long-chain olefins, these models are often based on mechanistic assumptions of the catalytic cycle and are refined by fitting experimental data. researchgate.net

Epoxidation and Related Oxidative Transformations

Epoxidation is the conversion of an alkene into an epoxide. For internal alkenes like this compound, this reaction can lead to stereoisomeric products, making stereoselectivity a key consideration.

Stereoselective Epoxidation of Internal Alkenes (e.g., trans-cyclodecene)

The epoxidation of trans-disubstituted alkenes can yield trans-epoxides. The stereochemical outcome is determined by the trajectory of the oxygen atom transfer from the oxidant to the alkene double bond. Catalytic systems employing chiral catalysts can achieve high enantioselectivity, producing one enantiomer of the epoxide in excess.

For instance, D₂-symmetric chiral trans-dioxoruthenium(VI) porphyrins have been shown to effectively catalyze the enantioselective epoxidation of trans-disubstituted alkenes like trans-β-methylstyrene. rsc.orgpolyu.edu.hk The facial selectivity in these reactions is often explained by a "head-on approach" model, where the alkene approaches the metal-oxo bond in a way that minimizes steric hindrance with the chiral ligands of the catalyst. rsc.org While direct studies on this compound are not prevalent, the principles derived from similar internal alkenes are applicable. The reaction generally proceeds via an anti-dihydroxylation mechanism, where the epoxide is formed and can subsequently be opened to a trans-diol. youtube.com

Catalyst Development for Olefin Epoxidation (e.g., Titanosilicates)

Significant research has focused on developing heterogeneous catalysts for olefin epoxidation to create more environmentally friendly and recyclable systems. Titanosilicate zeolites, such as Titanium Silicalite-1 (TS-1), Ti-beta, and Ti-MWW, are highly effective catalysts for selective oxidation reactions using hydrogen peroxide (H₂O₂) as a clean oxidant. cas.cz

The active sites in these catalysts are isolated tetrahedral titanium(IV) species incorporated into the silica (B1680970) framework. uclouvain.be The proposed mechanism involves:

Activation of the Oxidant: The Lewis acidic Ti(IV) center activates H₂O₂ to form a titanium hydroperoxo (Ti-OOH) intermediate.

Oxygen Transfer: An electrophilic oxygen atom is transferred from the active intermediate to the nucleophilic double bond of the alkene, forming the epoxide and regenerating the catalyst. uclouvain.beacs.org

The pore structure of the titanosilicate material plays a crucial role. While microporous zeolites like TS-1 are highly active for small olefins, their narrow pores limit the access of bulkier molecules like this compound. cas.cz Therefore, the development of hierarchical or mesoporous titanosilicates (like Ti-SBA-15) is an active area of research. These materials possess larger pores, which improve the diffusion of bulky reactants and products, leading to enhanced catalytic activity for the epoxidation of larger internal alkenes. acs.orgmdpi.com

| Catalyst | Substrate | Activity Order | Key Feature |

|---|---|---|---|

| Ti-montmorillonite | Cyclooctene, Cyclohexene, 1-Hexene, 1-Octene (B94956) | Cyclooctene > Cyclohexene > 1-Hexene > 1-Octene | Higher selectivity than TiO₂ due to surface properties. |

| Titanosilicate MWW (Ti-MWW) | Bulky Alkenes | High | Medium pore zeolite with large supercages. |

| Ti-BEA | 1-Octene | High with H₂O₂ | Microporous structure, high rates with H₂O₂. |

| Ti-SBA-15 | 1-Octene | Moderate with H₂O₂ | Mesoporous structure, accommodates bulky transition states. |

Acid-Catalyzed Epoxide Ring Opening to Diols

The acid-catalyzed ring opening of epoxides is a fundamental reaction in organic synthesis that transforms the three-membered epoxide ring into a 1,2-diol (a vicinal diol). This reaction is typically carried out in the presence of an acid catalyst and a nucleophile, which in the case of hydrolysis is water.

The generally accepted mechanism for the acid-catalyzed hydrolysis of an epoxide begins with the protonation of the epoxide oxygen by an acid, forming a good leaving group (an alcohol). This protonation activates the epoxide ring towards nucleophilic attack. Water, acting as a nucleophile, then attacks one of the two electrophilic carbon atoms of the protonated epoxide. This attack occurs via an SN2-like mechanism, leading to a backside attack on the carbon atom. This results in the inversion of stereochemistry at the site of attack. The final step involves the deprotonation of the resulting intermediate by a water molecule to yield the 1,2-diol and regenerate the acid catalyst.

For a symmetrically substituted epoxide derived from an alkene like this compound, which is trans-4,5-epoxydecane, the attack of the water nucleophile can occur at either C4 or C5 with equal probability. The key stereochemical outcome of this reaction is the formation of a trans-diol. Since the starting alkene is trans, the resulting epoxide would have a trans relationship between the alkyl groups. The acid-catalyzed ring opening, proceeding through a backside attack, will result in the formation of an anti-diol.

While specific experimental data on the acid-catalyzed ring opening of trans-4,5-epoxydecane is not extensively detailed in readily available literature, the principles of epoxide chemistry allow for a confident prediction of the product. The reaction of trans-4,5-epoxydecane with water under acidic conditions would be expected to yield (4R,5R)-decane-4,5-diol and its enantiomer, (4S,5S)-decane-4,5-diol, as a racemic mixture.

Table 1: Predicted Products of Acid-Catalyzed Ring Opening of trans-4,5-Epoxydecane

| Reactant | Reagents | Predicted Product(s) | Stereochemistry |

| trans-4,5-Epoxydecane | H₃O⁺ | (4R,5R)-decane-4,5-diol and (4S,5S)-decane-4,5-diol | Racemic mixture of anti-diols |

Oligomerization and Dimerization Pathways

Oligomerization and dimerization are processes that convert smaller monomer units, such as alkenes, into larger molecules. These reactions are of significant industrial importance for the production of fuels, lubricants, and polymers.

The oligomerization of alkenes can be achieved using various catalytic systems. Metallocene catalysts, particularly those based on Group 4 metals like zirconium and hafnium, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), are highly effective for the polymerization and oligomerization of α-olefins. hhu.demdpi.com The activity and selectivity of these catalysts can be tuned by modifying the ligand framework of the metallocene. While the majority of research has focused on the oligomerization of α-olefins, metallocene catalysts are also capable of oligomerizing internal olefins, although typically with lower reactivity. hhu.de For an internal alkene like this compound, insertion into the metal-alkyl bond of the growing polymer chain would be slower compared to a terminal alkene due to increased steric hindrance.

Superoxide-mediated oligomerization presents an alternative pathway. Superoxide (B77818), which can be generated electrochemically, can act as a nucleophile to initiate the oligomerization of alkenes. nih.gov In a system utilizing an aluminum/O₂ electrochemical cell, superoxide generated in an imidazolium/AlCl₃ electrolyte has been shown to facilitate the oligomerization and isomerization of alkanes and alkenes at room temperature with high conversion rates. nih.gov This method offers a pathway for the upgrading of hydrocarbons under mild conditions. nih.gov

Table 2: Catalytic Systems for Alkene Oligomerization

| Catalyst Type | Example | Activator/Conditions | Comments on Applicability to this compound |

| Metallocene | (nBuCp)₂ZrCl₂ | Methylaluminoxane (MAO) | Lower reactivity expected compared to α-olefins due to steric hindrance. hhu.de |

| Superoxide | Electrochemically generated O₂⁻ | Imidazolium/AlCl₃ electrolyte | Potential for oligomerization and isomerization under mild conditions. nih.gov |

The dimerization of alkenes catalyzed by transition metal complexes can proceed through several mechanistic pathways. A common mechanism is the Cossee-Arlman mechanism, which involves the insertion of an alkene into a metal-hydride or metal-alkyl bond. mdpi.com For dimerization to occur, two monomer units must be sequentially inserted, followed by a chain termination step, typically β-hydride elimination, which regenerates the metal-hydride catalyst and releases the dimeric alkene.

In the context of metallocene-catalyzed dimerization, the reaction is initiated by the formation of a cationic metal-hydride or metal-alkyl species. mdpi.com The first alkene molecule inserts into the metal-H or metal-R bond. A second alkene molecule then inserts into the newly formed metal-alkyl bond. Finally, β-hydride elimination from the resulting metal-alkyl species yields the dimer and regenerates the active catalyst. mdpi.com The regioselectivity of the insertion and the nature of the β-hydride elimination step will determine the structure of the resulting dimer. For an internal alkene like this compound, the dimerization would lead to a mixture of C₂₀ olefins with varying structures depending on the catalytic system and reaction conditions.

Another proposed mechanism, particularly in the context of nickel-based catalysts, involves the formation of a metallacyclic intermediate. berkeley.edu In this pathway, two alkene molecules coordinate to the metal center and undergo oxidative coupling to form a metallacyclopentane. This intermediate can then undergo β-hydride elimination and reductive elimination to yield the dimer and regenerate the active catalyst.

Other Chemical Transformations

The carboxylation of alkenes involves the addition of a carboxyl group (–COOH) to the double bond. This transformation is a valuable method for the synthesis of carboxylic acids from simple hydrocarbon feedstocks. While the direct carboxylation of alkenes with carbon dioxide is challenging due to the high stability of CO₂, various catalytic methods have been developed to facilitate this reaction.

One approach involves the use of transition metal catalysts that can activate either the alkene or the CO₂. For instance, superoxide generated in an Al/O₂ electrochemical cell has been shown to react with CO₂ and alkanes to form esters and formates. nih.gov While this specific study focused on alkanes, the reactivity of superoxide suggests its potential for the carboxylation of alkenes as well. The mechanism would likely involve the nucleophilic attack of superoxide on CO₂ to form a peroxycarbonate species, which could then react with the alkene.

Nucleophilic allylic substitution is a powerful C-C and C-heteroatom bond-forming reaction. This reaction typically involves the substitution of a leaving group at an allylic position by a nucleophile, catalyzed by a transition metal complex. Ruthenium complexes have emerged as effective catalysts for this transformation. dntb.gov.ua

The mechanism of ruthenium-catalyzed nucleophilic allylic substitution generally involves the formation of a η³-allylruthenium intermediate. dntb.gov.ua This is typically achieved through the oxidative addition of a ruthenium(II) complex to an allylic substrate bearing a suitable leaving group (e.g., carbonate, halide). The resulting η³-allylruthenium(IV) complex is then attacked by a nucleophile. The regioselectivity of the nucleophilic attack is influenced by the nature of the ligands on the ruthenium center and the electronic and steric properties of the allyl substrate.

Computational Chemistry and Theoretical Studies of Trans 4 Decene and Its Isomers

Thermodynamic Characterization of Decene Isomerization Equilibrium

While quantum chemistry calculates the electronic energies of static molecules (at 0 K), understanding real-world chemical equilibria requires the calculation of thermodynamic properties at specific temperatures, most notably the Gibbs free energy.

The equilibrium between isomers is determined by the change in Gibbs free energy (ΔG) for the isomerization reaction. The relationship is given by the equation ΔG° = -RT ln K, where K is the equilibrium constant. A negative ΔG indicates a spontaneous reaction. Gibbs free energy itself is calculated from enthalpy (ΔH) and entropy (ΔS) using the formula: ΔG = ΔH - TΔS. researchgate.net

Computational chemistry can be used to determine each of these components. wikipedia.org

Enthalpy (H): The electronic energy calculated by quantum methods provides the main contribution to enthalpy. Thermal corrections can be added based on calculated vibrational frequencies.

Entropy (S): Vibrational frequencies are also used to calculate the vibrational, rotational, and translational contributions to the total entropy of the molecule.

By calculating the Gibbs free energy for each decene isomer, the ΔG for any isomerization reaction can be found, allowing for a theoretical prediction of the isomer distribution at equilibrium at a given temperature. The study on n-decene isomers used this approach to calculate the Gibbs free energy differences at 378 K to compare with experimental equilibrium data. scispace.comrsc.org

| Isomer | ΔG (kJ/mol) vs. 1-Decene (B1663960) (B3LYP-D3) |

|---|---|

| trans-2-Decene (B104024) | -11.4 |

| trans-3-Decene | -11.1 |

| trans-4-Decene | -10.3 |

| cis-4-Decene (B100536) | -6.7 |

Data sourced from Kohls and Stein (2017). rsc.org These values predict the relative abundance of isomers at equilibrium.

An alternative to computationally intensive quantum chemical calculations is the use of group contribution methods, pioneered by Sidney Benson. wikipedia.orgwikipedia.org Benson's Group Increment Theory (or Group Additivity) is an empirical method that estimates the thermochemical properties of a molecule by summing the values of its constituent structural groups. wikipedia.orgnist.gov Each group's contribution to properties like enthalpy of formation (ΔfH°) or entropy (S°) is derived from a large set of experimental data. nist.govnist.gov

To estimate the enthalpy of formation for this compound, one would first break the molecule down into its constituent groups and sum their corresponding values.

The groups in this compound are:

2 x [C-(H)3(C)] - Methyl groups

4 x [C-(H)2(C)2] - Methylene groups

2 x [C-(H)2(C)(Cd)] - Methylene groups adjacent to the double bond

2 x [Cd-(H)(C)] - The two carbons of the trans double bond

Using established Benson group values (in kcal/mol at 298 K), the calculation would proceed by summing the contributions of each group. A key feature of this method is the inclusion of corrections for specific structural features, such as a "cis correction" of +1.10 kcal/mol, which is added for cis-alkenes to account for their inherent instability relative to trans isomers. wikipedia.org While this method is less precise than high-level ab initio calculations, it provides a rapid and often reliable way to estimate thermodynamic data. wikipedia.org

| Group | Description | Value (kcal/mol) |

|---|---|---|

| C-(H)3(C) | Methyl group bonded to a carbon | -10.00 |

| C-(H)2(C)2 | Methylene group in an alkane chain | -5.00 |

| Cd-(H)2 | Terminal vinyl group (=CH2) | +6.27 |

| Cd-(H)(C) | Carbon of a disubstituted double bond | +8.55 |

| C-(Cd)(H)3 | Methyl group attached to a double bond | -10.00 |

| cis correction | Correction for a cis double bond | +1.10 |

Data sourced from "Heat of formation group additivity". wikipedia.org These values can be used to estimate the enthalpy of formation for various decene isomers.

Kinetic Modeling and Reaction Pathway Analysis

Computational chemistry offers powerful tools for investigating the complex reaction landscapes of molecules like this compound. Through kinetic modeling and reaction pathway analysis, researchers can gain deep insights into reaction mechanisms, predict the selectivity of different chemical transformations, and estimate the conversion rates under various conditions. These theoretical approaches allow for the detailed examination of transient species, such as transition states, which are often difficult or impossible to observe experimentally. escholarship.orgnih.gov

Computational kinetics provides a molecular-level view of how chemical reactions proceed. By calculating the potential energy surface for a given reaction, scientists can identify the most likely pathways from reactants to products. This involves locating transition states and intermediates, and then using theories like Transition State Theory (TST) to calculate reaction rate constants. escholarship.org

For alkenes such as this compound and its isomers, computational studies can elucidate the mechanisms of various important reactions:

Isomerization: The interconversion between cis and trans isomers of alkenes can be studied computationally. Theoretical calculations help to determine whether the mechanism proceeds through a rotation around the carbon-carbon double bond or via an inversion mechanism at one of the carbon atoms. longdom.org Studies on similar molecules have shown that the rotational pathway often involves a highly polar transition state, which can be significantly influenced by the solvent environment. longdom.org

Oxidation: The mechanism of oxidation, a common reaction for alkenes, can be explored in detail. For example, in the thermal oxidation of unsaturated aldehydes related to decene, Density Functional Theory (DFT) calculations can map out the reaction pathways involving hydroperoxide (ROOH), alkoxyl (RO•), and peroxyl (ROO•) radical mechanisms. nih.gov Such studies allow for the determination of activation energies and rate constants for each elementary step, revealing the preferred reaction channels. nih.gov

Cycloaddition: Reactions like [2+2] cycloadditions, which form four-membered rings, can be computationally analyzed to understand their stereoselectivity and regioselectivity. researchgate.net Theoretical models can predict whether a reaction is concerted (all bonds form at once) or stepwise (involving an intermediate), and can calculate the energy barriers for different approaches of the reacting molecules. researchgate.net

These mechanistic insights are derived from calculating the energies of various molecular structures along a proposed reaction coordinate. The difference in energy between the reactants and the transition state determines the activation energy, a key factor controlling the reaction rate.

Table 1: Hypothetical Activation Energies for Key Reaction Types of Decene Isomers

| Reaction Type | Isomer | Computational Method | Calculated Activation Energy (kcal/mol) |

| cis-trans Isomerization | cis-4-Decene | DFT (B3LYP) | 45.5 |

| Epoxidation | This compound | CCSD(T) | 15.2 |

| Hydroformylation (linear) | This compound | MP2 | 25.8 |

| Hydroformylation (branched) | This compound | MP2 | 27.1 |

Note: This table contains illustrative data based on typical values for similar alkenes and is intended to demonstrate the type of information gained from computational studies.

A significant achievement of computational chemistry is its ability to predict the outcome of chemical reactions, including selectivity (which product is favored) and conversion (how much reactant is consumed). nih.gov By comparing the activation energies for competing reaction pathways, researchers can predict which product will form fastest, thus determining the kinetic product.

For an unsymmetrical alkene like 4-decene, many reactions can lead to multiple products. For instance:

Regioselectivity in Hydroformylation: The hydroformylation of this compound can produce two different aldehydes. Computational kinetic models can calculate the energy barriers for the formation of each regioisomer. The predicted product ratio is determined by the difference in these barriers. A lower barrier for one pathway implies it will be kinetically favored, leading to higher selectivity for that product.

Stereoselectivity: In reactions involving the creation of new chiral centers, computational analysis can predict which stereoisomer will be predominantly formed. This is achieved by modeling the transition states leading to each stereoisomer and comparing their relative energies.

Kinetic modeling also allows for the prediction of reaction conversion over time by solving the rate equations for a proposed reaction network. chemrxiv.org This involves constructing a comprehensive model of all possible elementary reaction steps, including initiation, propagation, and termination steps. rsc.orgmdpi.comresearchgate.net By inputting calculated rate constants and initial concentrations, the model can simulate the concentration profiles of reactants, intermediates, and products as a function of time.

Table 2: Predicted Product Selectivity for the Epoxidation of this compound with a Chiral Catalyst

| Product (Diastereomer) | Transition State Energy (kcal/mol) | Predicted Selectivity (%) |

| (4R, 5R)-4,5-epoxydecane | -10.5 | 95 |

| (4S, 5S)-4,5-epoxydecane | -8.2 | 5 |

Note: This is a hypothetical data table illustrating how computational results can predict the selectivity of a reaction. The values are representative of a highly selective catalytic process.

By integrating quantum chemical calculations with kinetic modeling software, a comprehensive picture of the reaction dynamics can be developed. nih.gov This predictive power is invaluable for optimizing reaction conditions, designing more efficient catalysts, and understanding complex chemical systems without the need for extensive and time-consuming laboratory experiments. chemrxiv.org

Advanced Analytical Methodologies in Trans 4 Decene Research

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is a cornerstone for the analysis of n-decene mixtures, enabling the separation and quantification of individual isomers, which often possess very similar physical properties.

Gas Chromatography (GC) for Resolution of n-Decene Isomers

Gas chromatography (GC) is the primary method for separating the various positional and geometric isomers of n-decene. The resolution of these isomers is highly dependent on the choice of the stationary phase within the GC column and the operating temperature. High-efficiency capillary columns are essential for achieving the necessary separation.

For instance, non-polar stationary phases like squalane (B1681988) can separate n-alkene isomers based on their boiling points and molecular shape. On such phases, the retention of positional isomers of n-alkenes generally decreases as the double bond moves from the terminus to the center of the carbon chain. vurup.sk However, the separation of cis and trans isomers can be complex, with their elution order sometimes reversing depending on the specific isomers and column conditions. vurup.sk In some cases, complete separation of all isomers, such as cis-4- and trans-5-tetradecene (products of decene metathesis), can be challenging. dfo-mpo.gc.ca

For more challenging separations, including those involving cis and trans isomers, highly polar cyanopropyl capillary columns are employed. shimadzu.com These columns interact differently with the double bonds of the isomers, often providing enhanced resolution. The choice of column temperature is also critical; while lower temperatures generally improve separation, they also lead to longer analysis times. libretexts.org Therefore, a temperature program is often used to achieve a balance between resolution and efficiency. Studies on related alkenes have shown that different temperature dependencies for cis and trans isomers can be exploited to optimize their separation. dfo-mpo.gc.ca

Table 1: GC Column Phases and General Elution Characteristics for n-Alkenes

| Stationary Phase Type | Common Phase Example | Separation Principle | Notes on n-Decene Isomer Separation |

|---|---|---|---|

| Non-Polar | Squalane | Primarily boiling point and molecular shape. | Generally good separation of positional isomers. Resolution of some cis/trans pairs can be limited. |

| Highly Polar | Cyanopropyl Polysiloxane (e.g., BPX-90) | Interactions with the π-electrons of the double bond. | Enhanced separation of geometric (cis/trans) isomers. shimadzu.com |

| Silver Nitrate (AgNO₃) Impregnated | AgNO₃ in Ethylene (B1197577) Glycol | Reversible complexation with the double bond. | Excellent selectivity for cis/trans isomers, but can be thermally sensitive. kirj.ee |

Integration with Mass Spectrometry (GC-MS) for Structural Elucidation

When coupled with a mass spectrometer, gas chromatography (GC-MS) becomes a powerful tool not only for separation but also for the definitive identification of isomers like trans-4-decene. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 140, corresponding to its molecular weight. nist.govnist.gov The fragmentation pattern is key to its identification. Alkenes typically undergo fragmentation via cleavage of the C-C bond beta to the double bond (allylic cleavage), which is a favorable process. For this compound, this would lead to characteristic fragment ions. The fragmentation pattern contains clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org Analysis of these fragments allows for the unambiguous determination of the double bond's position and confirmation of the compound's identity. The resulting spectra are often compared against extensive spectral libraries, such as the NIST Mass Spectrometry Data Center, for verification. nist.govnist.gov

Table 2: Key Mass Spectrometry Data for trans-4-Decene

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| Molecular Ion (M⁺) Peak | m/z 140 nist.govnist.gov |

| Key Fragmentation Type | Allylic cleavage and loss of alkyl radicals. |

| Common Fragment Ions | m/z 55, 69, 83, 97 (Characteristic of alkene fragmentation) chemicalbook.com |

Spectroscopic Characterization Techniques

Spectroscopy provides detailed information about the molecular structure and bonding within the this compound molecule and is invaluable for monitoring reactions in which it participates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the olefinic protons (the two hydrogens attached to the C4 and C5 carbons) are most characteristic. For a trans double bond, these protons typically appear as a multiplet in the range of δ 5.3-5.5 ppm. chemicalbook.com The protons on the carbons adjacent to the double bond (allylic protons at C3 and C6) would resonate around δ 1.9-2.1 ppm. The remaining aliphatic protons of the propyl and butyl chains appear further upfield, typically between δ 0.8 and 1.5 ppm, with the terminal methyl groups appearing as triplets around δ 0.9 ppm. chemicalbook.com

The ¹³C NMR spectrum provides a direct look at the carbon skeleton. The most downfield signals correspond to the olefinic carbons (C4 and C5), which are expected to appear around δ 130-132 ppm. bhu.ac.insigmaaldrich.com The allylic carbons (C3 and C6) would be found in the range of δ 30-35 ppm, while the other aliphatic carbons appear at higher fields (δ 10-25 ppm). Proton-decoupled ¹³C NMR is particularly useful as it typically shows a single peak for each unique carbon atom, simplifying the spectrum. bhu.ac.in

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for trans-4-Decene in CDCl₃

| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| C1, C10 (CH₃) | ~0.9 (triplet) | ~14 |

| C2, C9 (CH₂) | ~1.4 (multiplet) | ~22-23 |

| C3, C8 (CH₂) | ~1.4 (multiplet) | ~31-32 |

| C4, C5 (=CH) | ~5.4 (multiplet) | ~131 |

| C6, C7 (CH₂) | ~2.0 (multiplet) | ~34-35 |

In Situ and Operando Spectroscopic Analysis (e.g., FTIR in Catalysis)

To understand the role of this compound in catalytic processes, it is often necessary to observe the reaction as it happens. In situ and operando spectroscopy allow researchers to monitor chemical changes on the catalyst surface and in the reaction medium under actual reaction conditions.